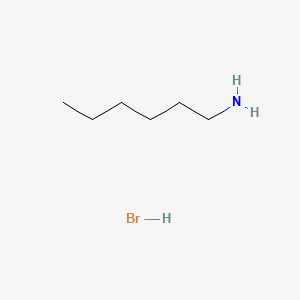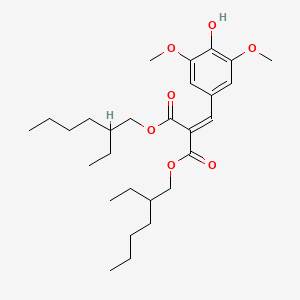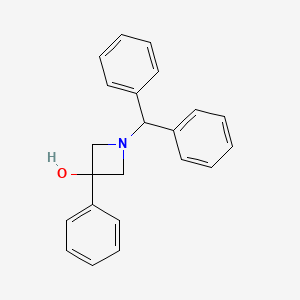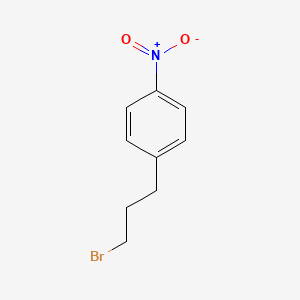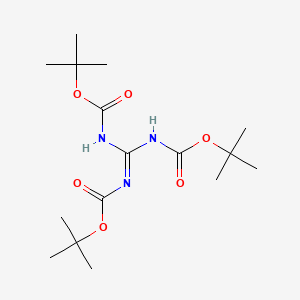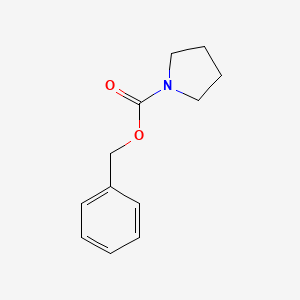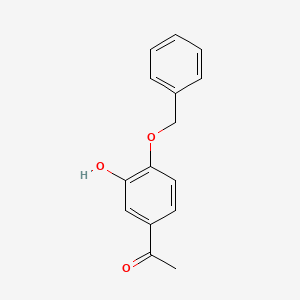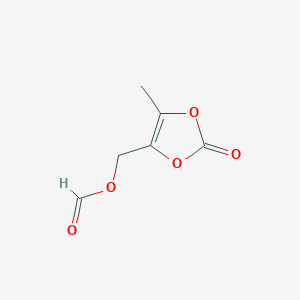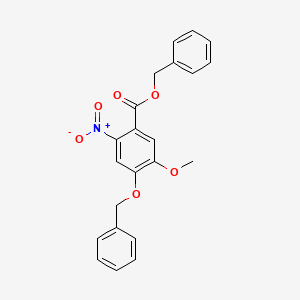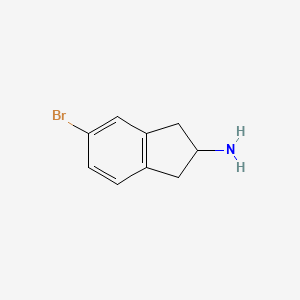
5-bromo-2,3-dihydro-1H-inden-2-amine
概要
説明
“5-bromo-2,3-dihydro-1H-inden-2-amine” is a chemical compound with the CAS Number: 73536-88-6. It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2,3-dihydro-1H-inden-2-ylamine . The physical form of this compound is a white to yellow liquid .
Physical And Chemical Properties Analysis
“5-bromo-2,3-dihydro-1H-inden-2-amine” is a white to yellow liquid . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 212.09 .科学的研究の応用
Catalysis and Amination
- 5-Bromo-2,3-dihydro-1H-inden-2-amine is used in selective amination reactions catalyzed by palladium complexes. This process predominantly yields aminopyridine products with high efficiency and excellent chemoselectivity (Ji, Li, & Bunnelle, 2003).
Synthesis of Heterocycles
- It is utilized in the synthesis of various heterocyclic compounds, such as 1H-benzothieno[2,3-c]pyrroles and aminomethylbenzo[b]thiophens. This involves condensation reactions with different amines (Chapman, Clarke, Ewing, & Saraf, 1968).
Building Block in Organic Synthesis
- It serves as a building block in organic synthesis, where its reactions with primary amines lead to the formation of aza-heterocycles. This compound demonstrates versatility in synthetic chemistry (Westerlund, Gras, & Carlson, 2001).
Synthesis of Functionalized Pyrroles
- The compound is key in synthesizing functionalized pyrroles, especially in reactions with primary aliphatic amines, leading to the creation of diverse chemical structures (Zanatta, Zachow, Mittersteiner, Aquino, Bonacorso, & Martins, 2021).
Development of Efficient Synthesis Methods
- It is also important in developing efficient and economical synthesis methods for various chemical compounds, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (Prashad, Hu, Har, Repič, Blacklock, & Lohse, 2006).
Investigation of Binding Affinities
- Research has been conducted to explore how structural modifications in compounds like 5-bromo-2,3-dihydro-1H-inden-2-amine affect their binding affinities to biological receptors, such as σ1 and σ2 receptors (Fan, Lever, & Lever, 2011).
Environmental Friendly Synthesis
- The compound has been used in environmentally friendly methods to synthesize highly functionalized chemical structures, highlighting its role in green chemistry (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).
Safety and Hazards
The safety information available for “5-bromo-2,3-dihydro-1H-inden-2-amine” indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound is labeled with the signal word “Warning” and the hazard statements H302, H315, H319, and H335 .
作用機序
Target of Action
This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to have diverse biological activities , suggesting that 5-bromo-2,3-dihydro-1H-inden-2-amine may also interact with multiple targets.
Mode of Action
Based on its structural similarity to other indole derivatives, it is plausible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer activities . Therefore, it is possible that 5-bromo-2,3-dihydro-1H-inden-2-amine may have similar effects.
特性
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAVYCTUVYJSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461613 | |
| Record name | 5-BROMO-INDAN-2-YLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3-dihydro-1H-inden-2-amine | |
CAS RN |
73536-88-6 | |
| Record name | 5-BROMO-INDAN-2-YLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

